2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid
Overview
Description
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid is an organic compound with the molecular formula C12H14O3. It is a white or off-white crystalline solid. This compound is known for its role as a plant growth regulator, mimicking the effects of natural auxins, which are hormones that regulate plant growth and development .
Scientific Research Applications
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as a plant growth regulator, influencing various physiological processes in plants.
Medicine: Investigated for its potential therapeutic effects due to its structural similarity to certain bioactive compounds.
Industry: Used in the production of agricultural chemicals and pharmaceuticals
Mechanism of Action
Target of Action
It is described as a plant growth regulator , suggesting that it likely interacts with plant hormone receptors or enzymes involved in plant growth and development.
Mode of Action
As a plant growth regulator, it likely interacts with its targets to modulate hormone signaling pathways, thereby influencing plant growth and development .
Biochemical Pathways
Given its role as a plant growth regulator, it may influence various hormonal signaling pathways involved in plant growth and development .
Result of Action
As a plant growth regulator, it likely influences plant growth and development at the molecular and cellular levels .
Action Environment
Like other plant growth regulators, its effectiveness may be influenced by various environmental factors such as light, temperature, and soil conditions .
Biochemical Analysis
Biochemical Properties
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid plays a significant role in biochemical reactions, particularly as a plant growth regulator. It is structurally similar to indole-3-acetic acid, a well-known plant hormone. This compound interacts with various enzymes and proteins involved in plant growth and development. For instance, it can influence the activity of auxin-binding proteins, which are crucial for cell elongation and division. Additionally, this compound has been shown to interact with peroxidases and other oxidative enzymes, affecting the redox state of cells .
Cellular Effects
In cellular systems, this compound has been observed to influence several cellular processes. It can modulate cell signaling pathways, particularly those related to auxin signaling in plants. This modulation can lead to changes in gene expression, affecting various aspects of cell function such as cell division, elongation, and differentiation. In animal cells, this compound has been studied for its potential anti-inflammatory and antimicrobial properties, impacting cellular metabolism and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, influencing downstream signaling pathways. For example, in plants, it binds to auxin receptors, triggering a cascade of events that lead to changes in gene expression and cellular behavior. In animal systems, it may inhibit or activate enzymes involved in inflammatory responses, thereby modulating the expression of genes related to inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat. Studies have shown that its biological activity can diminish over time, necessitating careful handling and storage. Long-term exposure to this compound in in vitro studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and antimicrobial properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell. The compound’s role in modulating oxidative stress and redox balance is also noteworthy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution can affect its overall biological activity, with higher concentrations observed in actively growing tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target enzymes and receptors, influencing various cellular processes such as signal transduction and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid typically involves several steps:
Condensation Reaction: The initial step involves the condensation of a suitable indole derivative with an aldehyde or ketone in the presence of an acid catalyst.
Oxidation: The intermediate product is then oxidized using an oxidizing agent such as silver oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A natural auxin with similar plant growth-regulating properties.
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid: A synthetic analogue with similar chemical properties but different biological activity.
Uniqueness
2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its stability and efficacy as a plant growth regulator compared to other similar compounds .
Properties
IUPAC Name |
2-(6-methoxy-2-methyl-3H-inden-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8-5-9-3-4-10(16-2)6-12(9)11(8)7-13(14)15/h3-4,6H,5,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWQHACRQPVJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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